Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate
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Overview
Description
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of hexose, specifically modified with acetyl groups at the 3, 4, and 6 positions, and an anhydro bridge between the 2 and 5 positions. This compound is often used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate typically involves the acetylation of a suitable hexose derivative. One common method is the acetylation of methyl 2,5-anhydrohexonate using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure selective acetylation at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Hydrolysis: Formation of the corresponding hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups and the anhydro bridge play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-o-acetyl-1,5-anhydro-6-o-methyl-D-glucitol: Similar structure with acetyl groups at different positions.
Methyl 2,3,4-tri-o-acetyl-6-o-trityl-α-D-glucopyranoside: Another acetylated sugar derivative with a trityl group.
Uniqueness
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate is unique due to its specific acetylation pattern and the presence of the anhydro bridge, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific glycosides and in studies related to carbohydrate chemistry .
Properties
CAS No. |
52492-46-3 |
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Molecular Formula |
C13H18O9 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
methyl 3,4-diacetyloxy-5-(acetyloxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-5-9-10(20-7(2)15)11(21-8(3)16)12(22-9)13(17)18-4/h9-12H,5H2,1-4H3 |
InChI Key |
BQVGALFPSBRPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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